N-(4-butoxyphenyl)-2-chloroacetamide
Overview
Description
N-(4-butoxyphenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-butoxyphenyl)-2-chloroacetamide can be synthesized through a nucleophilic substitution reaction. The starting material, N-(4-hydroxyphenyl)acetamide, is reacted with 1-bromobutane in the presence of sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is replaced by a butoxy group, forming N-(4-butoxyphenyl)acetamide. This intermediate is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as distillation, recrystallization, and filtration are employed to obtain the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of N-(4-butoxyphenyl)-2-aminoacetamide or N-(4-butoxyphenyl)-2-thioacetamide.
Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.
Reduction: Formation of N-(4-butoxyphenyl)ethylamine.
Scientific Research Applications
N-(4-butoxyphenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to known pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
N-(4-hydroxyphenyl)-2-chloroacetamide: Contains a hydroxyl group instead of a butoxy group, affecting its solubility and reactivity.
N-(4-methoxyphenyl)-2-chloroacetamide: Contains a methoxy group, which influences its electronic properties and reactivity.
Uniqueness
N-(4-butoxyphenyl)-2-chloroacetamide is unique due to the presence of both a butoxy group and a chloroacetamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-butoxyphenyl)-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-8-16-11-6-4-10(5-7-11)14-12(15)9-13/h4-7H,2-3,8-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHCGDPOENMRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304400 | |
Record name | N-(4-butoxyphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41240-84-0 | |
Record name | 41240-84-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165620 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-butoxyphenyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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